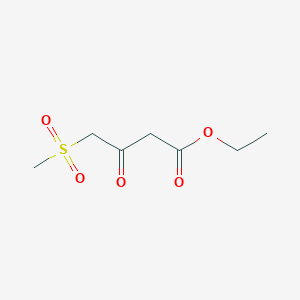
3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-amine
Overview
Description
3-Fluorophenyl compounds are used in various fields, including as laboratory chemicals . They are often used as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with benzaldehydes or other cyclic or acyclic precursors . Protodeboronation of pinacol boronic esters is one method that has been reported .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by methods such as FTIR, 1H and 13C NMR, and MS spectroscopies . X-ray diffraction is also used to analyze the single crystal of the compound .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve various enzymes . For example, 1,3,4-oxadiazole conjugates have different mechanisms of action by targeting various enzymes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often analyzed using methods such as Density Functional Theory (DFT) . This can provide information on the molecular structure, electrostatic potential, and frontier molecular orbital of the molecule .Scientific Research Applications
Synthesis and Biological Activities
The compound has been a core structure in the synthesis of various molecules with significant biological activities. For example, compounds derived from 1,2,4-oxadiazole rings have demonstrated good to moderate antimicrobial activity against various microorganisms, with some displaying antiurease and antilipase activities (Başoğlu et al., 2013). Additionally, derivatives of 1,3,4-oxadiazole have been characterized for their in vitro anticancer activity against multiple human cancer cell lines, showing promising results in comparison to standard drugs like 5-fluorouracil (Vinayak et al., 2017).
Photochemical Synthesis and Applications
The photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles has been explored, leading to the synthesis of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles. These processes have significant implications for synthesizing target fluorinated structures, which are valuable in various scientific applications (Pace et al., 2004).
Material Science and Polymer Applications
In the field of materials science, 1,3,4-oxadiazole derivatives have contributed to the development of new fluorinated poly(1,3,4-oxadiazole-ether-imide)s. These polymers display high thermal stability, solubility in polar organic solvents, and interesting optical properties, marking their potential use in various industrial applications (Hamciuc et al., 2005).
Photoluminescent Materials
The structural manipulation of 1,3,4-oxadiazole derivatives has led to materials with unique photoluminescent properties. For instance, the introduction of amine moieties in oxadiazole compounds has allowed for the control of their morphology and phase structure, yielding materials that emit strong blue fluorescence. These materials are potential candidates for photo- and electro-active devices (Mochizuki et al., 2005).
Safety And Hazards
properties
IUPAC Name |
3-(3-fluorophenyl)-1,2,4-oxadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKABRBRBWCDGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole](/img/structure/B1445037.png)




![2-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1445043.png)



